Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a heterocyclic organic compound known for its unique structure and properties. This compound contains a nitrogen-containing bicyclic amidine, which has been widely used as a catalyst and nucleophilic base in various organic syntheses. It is a potent base and precursor for many chemical reactions, making it popular in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves multiple steps, typically starting with the formation of the bicyclic amidine core. This is achieved through a series of cyclization reactions, often involving the use of tert-butylamine and other reagents under controlled conditions. The reaction conditions usually require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and nucleophilic base in organic synthesis, facilitating various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: Utilized in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves its role as a strong organic base. It can deprotonate various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Another bicyclic amidine with a similar structure but different ring size.
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Similar in structure but with variations in the functional groups.
Uniqueness
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and synthetic applications where other compounds may not be as effective.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-4-13-10(6-14)8-16-7-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
QWSNYFPKBBJOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(C1)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.